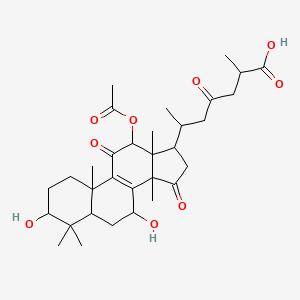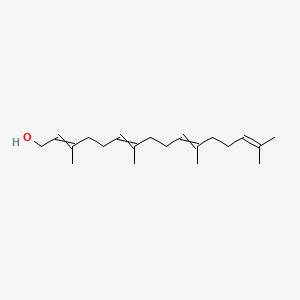
1-(246Trichlorphenyl)-3-(2chlor-5tetradecanoyl-amino-anilino-4-(34diisopropoxy-phenylazo)pyrazolinon
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(246Trichlorphenyl)-3-(2chlor-5tetradecanoyl-amino-anilino-4-(34diisopropoxy-phenylazo)pyrazolinon” is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure suggests it may have unique properties due to the presence of multiple functional groups, including trichlorophenyl, chlorotetradecanoyl, anilino, and diisopropoxy-phenylazo groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “1-(246Trichlorphenyl)-3-(2chlor-5tetradecanoyl-amino-anilino-4-(34diisopropoxy-phenylazo)pyrazolinon” likely involves multiple steps, including:
Formation of the pyrazolinone core: This could be achieved through the reaction of hydrazine with a diketone.
Introduction of the trichlorophenyl group: This might involve a nucleophilic substitution reaction.
Attachment of the chlorotetradecanoyl group: This could be done via an acylation reaction.
Addition of the anilino group: This might involve a coupling reaction.
Incorporation of the diisopropoxy-phenylazo group: This could be achieved through an azo coupling reaction.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the anilino and pyrazolinone moieties.
Reduction: Reduction reactions could target the azo group, converting it to corresponding amines.
Substitution: The trichlorophenyl and chlorotetradecanoyl groups may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
科学的研究の応用
Chemistry
Catalysis: The compound could serve as a catalyst or catalyst precursor in organic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Biochemical Probes: The compound might be used as a probe to study biological processes.
Drug Development:
Medicine
Therapeutic Agents: The compound could be investigated for its therapeutic potential in treating various diseases.
Industry
Dyes and Pigments: The azo group suggests potential use in the dye and pigment industry.
Polymers: Possible applications in the synthesis of novel polymers.
作用機序
The mechanism of action of “1-(246Trichlorphenyl)-3-(2chlor-5tetradecanoyl-amino-anilino-4-(34diisopropoxy-phenylazo)pyrazolinon” would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. In a chemical context, it might act as a catalyst, facilitating specific reactions.
類似化合物との比較
Similar Compounds
1-(246Trichlorphenyl)-3-(2chlor-5tetradecanoyl-amino-anilino-4-(34diisopropoxy-phenylazo)pyrazolinon: Similar compounds might include other pyrazolinone derivatives with different substituents.
Azo Compounds: Compounds with similar azo groups, such as azobenzene derivatives.
Uniqueness
The uniqueness of “this compound” lies in its complex structure, which combines multiple functional groups, potentially leading to unique chemical and biological properties.
特性
CAS番号 |
109202-70-2 |
|---|---|
分子式 |
C3H2INS |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




